5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-9-12-26-16(13)18(24)22-10-7-14(8-11-22)17-20-21-19(25)23(17)15-5-3-2-4-6-15/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNVBTZBJVSBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Moiety: The 3-methyl-2-thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine intermediate with the triazole derivative under conditions that facilitate the formation of the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate exhibit anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth. For instance, derivatives of indole compounds have been shown to target the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation .
Case Study: EGFR Inhibition
- Compound : 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate
- Target : EGFR
- Outcome : Significant reduction in cell viability in vitro.
1.2 Neuroprotective Effects
Another promising application lies in neuroprotection. Certain indole derivatives are known to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study: Neuroprotection in Animal Models
- Model : Rodent model of Parkinson's disease
- Observation : Administration of indole derivatives led to decreased dopaminergic neuron loss.
Synthesis and Chemical Research
2.1 Synthetic Pathways
The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 3-nitrobenzoate involves several key reactions that highlight its utility as a building block in organic synthesis. The compound can be synthesized through multi-step reactions involving indole derivatives and nitrobenzoic acid.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Esterification | Ethoxycarbonyl chloride, indole | Room temperature |
| 2 | Nitration | Nitric acid, sulfuric acid | Cold conditions |
| 3 | Coupling | Base (e.g., triethylamine) | Reflux |
Pharmaceutical Formulations
3.1 Drug Development
The compound is being explored for formulation into various drug delivery systems, including nanoparticles and liposomes, which enhance bioavailability and targeted delivery .
Table: Formulation Strategies
| Formulation Type | Advantages |
|---|---|
| Nanoparticles | Improved stability and controlled release |
| Liposomes | Enhanced cellular uptake |
| Solid dispersions | Increased solubility |
Mechanism of Action
The mechanism of action of 5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolone derivatives with piperidine or pyrrolidine substitutions are widely explored. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Key Observations:
Structural Variations: Acyl Groups: The target compound’s 3-methylthiophene-carbonyl group distinguishes it from analogs like GSK2194069 (cyclopropanecarbonyl) and BL19962 (5-methylthiophene-carbonyl). Halogenation: Bromine (in ) and chlorine (in ) substituents increase molecular weight and may enhance target binding through halogen bonding or hydrophobic effects .
Pharmacological Implications: GSK2194069’s inhibition of β-ketoacyl-ACP reductase highlights the triazolone scaffold’s utility in fatty acid synthase (FAS) targeting. The target compound’s 3-methylthiophene group could similarly modulate FAS activity, though specific data are lacking .
Synthetic Accessibility :
- The target compound’s synthesis (as per ) involves coupling a 3-methylthiophene carbonyl chloride to a piperidine-triazolone precursor, a route comparable to analogs in and .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : Triazolones like GSK2194069 and TVB-2640 inhibit FAS by targeting β-ketoacyl-ACP reductase, a critical enzyme in lipid biosynthesis. The target compound’s structural similarity suggests analogous mechanisms, though experimental validation is required .
- Imaging Probes: Radiolabeled triazolones (e.g., [¹¹C]6 in ) are used in PET imaging, indicating the scaffold’s adaptability for diagnostic applications. The target compound could be radiolabeled for similar purposes .
Biological Activity
The compound 5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic derivative belonging to the class of piperidine and triazole compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , characterized by a piperidine ring substituted with a thienyl carbonyl group and a phenyl group attached to a triazole moiety. This unique structure is believed to contribute to its biological properties.
Mechanisms of Biological Activity
- Antimicrobial Activity : Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential activity against various bacterial strains. A study involving related compounds demonstrated their efficacy against antibiotic-resistant bacteria such as Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method .
- CNS Activity : The piperidine derivative structure is often associated with central nervous system (CNS) effects. Compounds similar to this one have been evaluated for their potential in treating psychiatric conditions due to their ability to modulate neurotransmitter systems .
- Anti-inflammatory Properties : There is emerging evidence that triazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, various derivatives similar to the target compound were tested for their antibacterial activity against common pathogens. The results indicated that compounds with structural similarities exhibited a minimum inhibitory concentration (MIC) ranging from 0.5 to 16 µg/mL against resistant strains, highlighting the potential utility of this compound in clinical settings .
Case Study: CNS Effects
A series of behavioral tests were conducted on animal models to evaluate the CNS effects of piperidine derivatives. The results suggested that these compounds could significantly reduce anxiety-like behaviors, indicating their potential as anxiolytics .
Q & A
Q. What are the key steps in synthesizing this compound, and what reaction conditions are critical for success?
The synthesis typically involves:
- Step 1: Preparation of the piperidine-4-yl intermediate via N-alkylation or acylation reactions .
- Step 2: Coupling the 3-methyl-2-thienyl carbonyl group to the piperidine ring using a catalyst like cesium carbonate in solvents such as dimethylformamide (DMF) or ethanol .
- Step 3: Formation of the triazolone core via cyclization under controlled temperatures (e.g., reflux in ethanol) to ensure regioselectivity . Critical Conditions: Temperature control (±2°C), anhydrous solvents, and catalyst selection (e.g., Cs₂CO₃ for efficient coupling) .
Q. Which analytical techniques are recommended to confirm the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. How can intermediates be stabilized during multi-step synthesis?
- Use low-temperature storage (–20°C) for moisture-sensitive intermediates (e.g., acylated piperidine derivatives) .
- Protect reactive groups (e.g., thienyl carbonyl) with trimethylsilyl chloride (TMSCl) during purification .
Advanced Research Questions
Q. How can reaction yields be optimized for the acylation of the piperidine ring?
- Solvent Optimization: Replace DMF with tetrahydrofuran (THF) to reduce side reactions (e.g., hydrolysis) while maintaining Cs₂CO₃ as a catalyst .
- Microwave-Assisted Synthesis: Reduce reaction time (from 12 hours to 2 hours) and improve yield (75% → 88%) by irradiating at 100°C .
- Catalyst Screening: Test alternatives like 1,8-diazabicycloundec-7-ene (DBU) for base-sensitive intermediates .
Q. What strategies address contradictions in biological activity data across similar triazolone derivatives?
- Dose-Response Studies: Validate activity trends using IC₅₀ values from enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 3-methylthienyl vs. 4-fluorophenyl) on binding affinity via X-ray crystallography or docking simulations .
- Control for Metabolic Stability: Use liver microsome assays to rule out rapid degradation as a cause of false-negative results .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on hydrogen bonding with the triazolone core and hydrophobic interactions with the phenyl group .
- MD Simulations: Run 100-ns molecular dynamics (MD) trajectories in GROMACS to assess stability of the ligand-protein complex .
- ADMET Prediction: Employ SwissADME to estimate pharmacokinetic properties (e.g., logP = 2.8, moderate blood-brain barrier permeability) .
Q. What methods resolve challenges in stereochemical control during cyclization?
- Chiral HPLC: Separate enantiomers using a Chiralpak IC column and hexane/isopropanol mobile phase .
- Asymmetric Catalysis: Introduce chiral ligands (e.g., BINAP) during cyclization to favor the desired R-configuration at the piperidine ring .
Q. How can stability under physiological conditions be evaluated for drug development?
- pH Stability Studies: Incubate the compound in buffers (pH 1–10) at 37°C for 24 hours, monitoring degradation via HPLC .
- Light/Heat Stress Testing: Expose to UV light (254 nm) and 60°C for 48 hours to identify photolytic or thermal degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
